molecular formula C16H28N4O3S B6032930 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6032930
M. Wt: 356.5 g/mol
InChI Key: QCUNBFALGYGUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolo[1,2-a]pyrazine scaffold. Such structures are known for their diverse biological activities and are often employed in pharmaceuticals, organic materials, and bioactive molecules .

Preparation Methods

The synthesis of 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves several steps:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It is known to inhibit specific kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine include other pyrrolo[1,2-a]pyrazine derivatives. These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities . Some examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S/c1-23-10-4-7-20-15(11-17-16(20)24(2,21)22)13-18-8-9-19-6-3-5-14(19)12-18/h11,14H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNBFALGYGUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCN3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.